6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione
Overview
Description
"6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione" is a compound of interest due to its structural and functional significance in chemical research. Its synthesis, molecular structure, and properties have been studied to understand its potential applications and behavior in various chemical contexts.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves condensation reactions, with one-pot syntheses providing efficient routes to produce substituted pyrimidines. For instance, Harutyunyan et al. (2019) demonstrated a one-pot condensation method to synthesize substituted pyrimidines, showcasing the versatility of pyrimidine synthesis approaches (Harutyunyan, Israyelyan, Panosyan, Hakobyan, & Hovsepyan, 2019).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including "6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione," is characterized by X-ray crystallography and other spectroscopic methods. These analyses reveal the arrangement of atoms within the molecule and the presence of hydrogen-bonded dimers in the crystalline state, providing insights into the compound's reactivity and interactions (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, leading to the formation of new compounds with diverse properties. For example, the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids and the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles to produce acylpyrimidines and dihydroquinazolinones illustrate the reactivity of pyrimidine-based compounds and their potential for creating pharmacologically relevant structures (Jones, Begley, Peterson, & Sumaria, 1990).
Scientific Research Applications
Anti-inflammatory Applications : A derivative, 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, has been found to exhibit remarkable anti-inflammatory activity, suggesting its potential for pharmaceutical applications (Dong, 2010).
Crystal Structure Analysis : Research has detailed the crystal structure of 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate to understand its molecular geometry and interactions, contributing to structural chemistry knowledge (Schwabenländer, Kirfel, & Müller, 1998).
Pharmaceutical Synthesis : It serves as a substrate for synthesizing various pharmaceutical compounds, like thietanyl-substituted pyrimidine-2,4(1H,3H)-dions, indicating its versatility in creating medicinally relevant molecules (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).
Nonlinear Optical Properties : Pyrimidine-based bis-uracil derivatives, related to 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, have shown promising nonlinear optical properties, making them candidates for optical and drug discovery applications (Mohan et al., 2020).
Antimalarial Properties : Certain synthesized compounds related to this pyrimidine derivative exhibit potential antimalarial activity, expanding its role in pharmaceutical research and development (Halladay & Cowden, 1990).
Synthesis in Aqueous Media : The compound also participates in the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidinones, demonstrating its adaptability in various reaction conditions and its potential for streamlined pharmaceutical production (Abdelrazek et al., 2019).
Safety And Hazards
properties
IUPAC Name |
6-amino-1-ethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-4(7)3-5(10)8-6(9)11/h3H,2,7H2,1H3,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEMDIZENXAVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357513 | |
Record name | 6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
41862-09-3 | |
Record name | 6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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